

# "5,6,7,8-Tetrahydroquinazolin-4-ol mechanism of action"

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## Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-4-ol

Cat. No.: B108557

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An In-depth Technical Guide on the Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline Derivatives.

## Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. While research on the parent molecule, **5,6,7,8-Tetrahydroquinazolin-4-ol**, is limited, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. These derivatives exhibit diverse mechanisms of action, targeting distinct biological pathways. This guide provides a detailed overview of the primary mechanisms of action identified for various 5,6,7,8-tetrahydroquinazoline derivatives, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

## Antifungal Activity via CYP51 Inhibition

Certain novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potent antifungal activity by targeting the enzyme sterol 14 $\alpha$ -demethylase (CYP51)[1]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

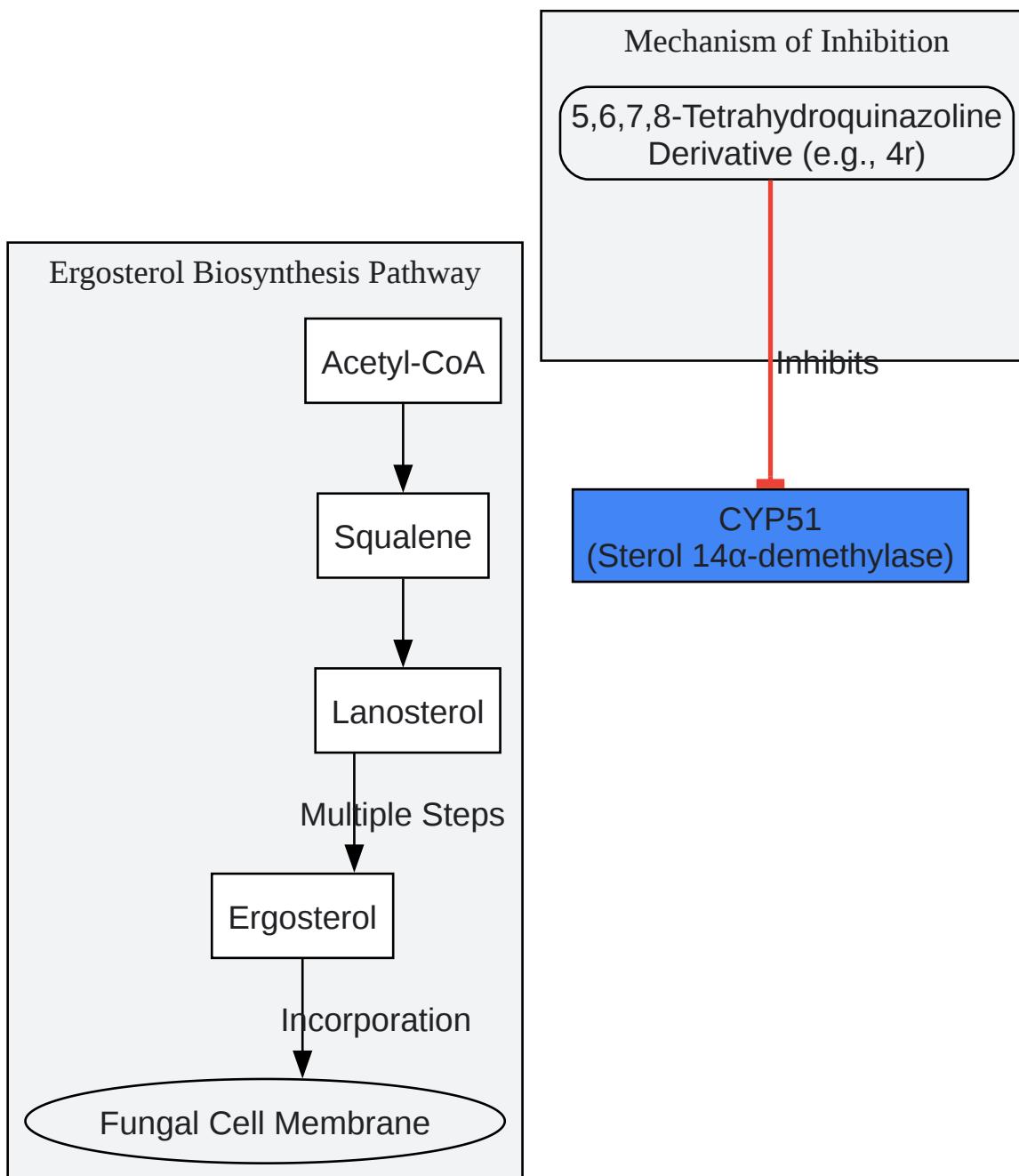
## Quantitative Data

A study investigating a series of 36 novel 5,6,7,8-tetrahydroquinazoline derivatives identified compound 4r as a particularly effective agent against the plant pathogenic fungus *Rhizoctonia solani*. Its efficacy is compared with the commercial fungicide Fluquinconazole in the table below[1].

Compound	EC50 ( $\mu\text{g/mL}$ ) vs. <i>R. solani</i>	IC50 ( $\mu\text{g/mL}$ ) vs. CYP51	Binding Energy (kcal/mol)
Compound 4r	0.33	0.34	-57.2
Fluquinconazole	0.78	0.62	-39.7

## Signaling Pathway Diagram

The inhibitory action of 5,6,7,8-tetrahydroquinazoline derivatives on the ergosterol biosynthesis pathway is depicted below.



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Caption: Inhibition of CYP51 by a 5,6,7,8-tetrahydroquinazoline derivative, disrupting ergosterol synthesis.

## Experimental Protocols

**In Vitro Antifungal Assay:** The efficacy of the compounds against various fungal species was determined using a mycelium growth rate test. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) medium to achieve final concentrations. Mycelial plugs of the fungi were placed on the medicated PDA plates and incubated. The diameter of the mycelial growth was measured, and the effective concentration for 50% inhibition (EC50) was calculated using SPSS software[1].

**CYP51 Inhibition Assay (IC50 Determination):** The inhibitory activity against CYP51 was measured using a previously established method. The IC50 values were determined by assessing the reduction in enzyme activity in the presence of varying concentrations of the inhibitor[1].

**Molecular Docking:** Computational docking studies were performed to understand the binding interaction between the compounds and the target protein CYP51. The crystal structure of CYP51 from *Rhizoctonia solani* was used, and the binding energies were calculated to predict the affinity of the compounds for the active site[1].

## Sigma-1 ( $\sigma 1$ ) Receptor Antagonism for Pain Management

Derivatives of 5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated as selective sigma-1 ( $\sigma 1$ ) receptor antagonists, showing potential for the treatment of pain[2]. The  $\sigma 1$  receptor is an intracellular chaperone protein implicated in various cellular functions and is a target for analgesic drugs.

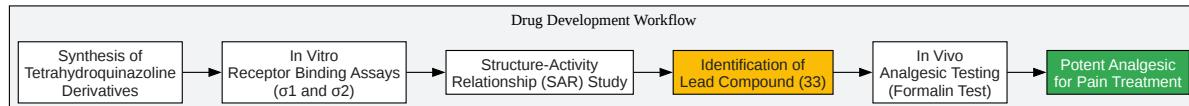
## Quantitative Data

A study identified compound 33, a 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline, as a potent and selective  $\sigma 1$  receptor antagonist[2].

Compound	Ki for $\sigma 1$ Receptor (nM)	Ki for $\sigma 2$ Receptor (nM)	$\sigma 1/\sigma 2$ Selectivity Ratio
Compound 33	15.6	>2000	>128

## Logical Relationship Diagram

The development and evaluation process for these  $\sigma 1$  receptor antagonists can be visualized as follows.



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Caption: Workflow for the identification of a 5,6,7,8-tetrahydroquinazoline derivative as a potent analgesic.

## Experimental Protocols

**Receptor Binding Assays:** The affinity of the synthesized compounds for  $\sigma 1$  and  $\sigma 2$  receptors was determined through in vitro radioligand binding assays. For the  $\sigma 1$  receptor assay, guinea pig brain membranes and (+)-[3H]pentazocine were used as the radioligand. For the  $\sigma 2$  receptor assay, rat liver membranes and [3H]di-o-tolylguanidine were used in the presence of dextralorphan to mask  $\sigma 1$  sites. The concentration of the test compound that inhibited 50% of the specific binding (IC<sub>50</sub>) was determined, and the inhibition constant (K<sub>i</sub>) was calculated using the Cheng-Prusoff equation[2].

**In Vivo Analgesia Model (Formalin Test):** The antinociceptive effects of the lead compound were evaluated in an animal model of pain. The formalin test, which induces a biphasic pain response, was used to assess the compound's ability to reduce pain behaviors in a dose-dependent manner[2].

## In Silico Screening for Antitubercular and Antidiabetic Activity

Molecular docking studies have predicted that certain 5,6,7,8-tetrahydroquinazoline derivatives possess a high binding affinity for essential enzymes in *Mycobacterium tuberculosis* and for  $\beta$ -

glucosidase, suggesting their potential as antitubercular and antidiabetic agents, respectively[3][4][5].

## Potential Molecular Targets

- *Mycobacterium tuberculosis*:
  - Dihydrofolate reductase (DHFR)[3][4]
  - Pantothenate kinase (MtPanK)[3][4]
  - FAD-containing oxidoreductase DprE1 (MtDprE1)[3][4]
- Diabetes:
  - $\beta$ -glucosidase[3][4]

## Experimental Protocols

**Molecular Docking Simulation:** The potential inhibitory activity of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives was assessed in silico. The three-dimensional structures of the target enzymes were obtained from the Protein Data Bank (PDB). The synthesized compounds were then docked into the active sites of these enzymes using computational software. The binding affinities were calculated to predict the potential of these compounds as inhibitors. This computational screening allows for the prioritization of compounds for future *in vitro* and *in vivo* testing[3].

## Conclusion

The 5,6,7,8-tetrahydroquinazoline core is a versatile scaffold that has led to the development of derivatives with a wide array of pharmacological activities. The mechanisms of action are diverse, ranging from the inhibition of fungal enzymes and antagonism of neuronal receptors to potential interactions with key enzymes in infectious diseases and metabolic disorders. The data presented herein underscore the significant therapeutic potential of this class of compounds and provide a foundation for further research and drug development efforts. Future work should focus on validating the *in silico* findings through rigorous biological testing and optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

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